molecular formula C8H4F3N3S B13706304 5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13706304
M. Wt: 231.20 g/mol
InChI Key: LCOKQBRFTRNCJL-UHFFFAOYSA-N
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Description

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of trifluorophenyl groups in the compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4,6-trifluoroaniline with thiocarbonyl diimidazole, followed by cyclization. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The trifluorophenyl group enhances its binding affinity and specificity towards the target enzymes. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene
  • 2,4,6-Trifluorophenylboronic acid
  • 4-(Aminosulfonyl)-N-[(2,4,6-Trifluorophenyl)Methyl]-Benzamide

Uniqueness

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring structure combined with the trifluorophenyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H4F3N3S

Molecular Weight

231.20 g/mol

IUPAC Name

5-(2,4,6-trifluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H4F3N3S/c9-3-1-4(10)6(5(11)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14)

InChI Key

LCOKQBRFTRNCJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)F

Origin of Product

United States

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